8-OH-Pbzi

Description

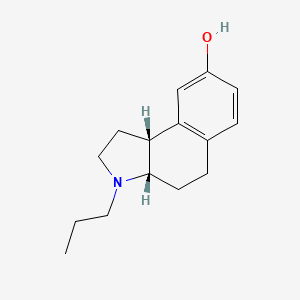

Structure

3D Structure

Properties

CAS No. |

251327-33-0 |

|---|---|

Molecular Formula |

C15H21NO |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

(3aS,9bR)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol |

InChI |

InChI=1S/C15H21NO/c1-2-8-16-9-7-13-14-10-12(17)5-3-11(14)4-6-15(13)16/h3,5,10,13,15,17H,2,4,6-9H2,1H3/t13-,15+/m1/s1 |

InChI Key |

LJDRQPOQHHOXHM-HIFRSBDPSA-N |

Isomeric SMILES |

CCCN1CC[C@H]2[C@@H]1CCC3=C2C=C(C=C3)O |

Canonical SMILES |

CCCN1CCC2C1CCC3=C2C=C(C=C3)O |

Origin of Product |

United States |

Molecular Interactions and Receptor Binding Mechanisms

Dopamine (B1211576) D3 Receptor Binding Affinity and Selectivity Profile

8-OH-Pbzi, specifically the cis isomer (cis-8-OH-PBZI), demonstrates a notable binding affinity and selectivity profile for the dopamine D3 receptor. Studies have evaluated its affinity across different dopamine receptor subtypes. The Ki value for cis-8-OH-PBZI at the dopamine D3 receptor has been reported as 27.4 ± 3.1 nM. nih.gov This indicates a relatively high affinity for the D3R.

In terms of selectivity, cis-8-OH-PBZI exhibits significantly higher affinity for the D3 receptor compared to other dopamine receptor subtypes. Its affinity is reported to be 775-fold higher than at dopamine D1A receptors, 550-fold higher than at D5 receptors, 90-fold higher than at D2s receptors, and 10-fold higher than at D4 receptors. nih.gov This profile highlights its preference for the D3 receptor subtype.

While cis-8-OH-PBZI shows preference for D3R, some in vivo studies suggest potential actions at D4 receptors, particularly in regions like the medial prefrontal cortex where D3R expression is low but D4R is present. nih.gov

The binding affinity and selectivity data for cis-8-OH-PBZI are summarized in the table below:

Orthosteric Binding Site Interactions of this compound

The orthosteric binding site of G protein-coupled receptors (GPCRs), including the D3 receptor, is a highly conserved region where endogenous ligands like dopamine typically bind. mdpi.comnih.gov this compound interacts with specific amino acid residues within this site.

Identification of Key Amino Acid Residues

Studies utilizing techniques such as site-directed mutagenesis, homology modeling, and docking calculations have identified key amino acid residues in the D3 receptor orthosteric binding site that are crucial for the interaction with agonists like this compound. nih.govresearchgate.net These residues contribute to the binding and activation of the receptor.

Key amino acid residues identified as interacting with this compound include Asp110, Ser192, Ser196, Thr115, Val111, Ile183, Trp342, Phe346, Tyr373, and Thr369. nih.gov Asp110 (Asp3.32 in Ballesteros-Weinstein numbering) is a highly conserved aspartate residue in aminergic GPCRs and is a critical negatively charged partner for the ligand's protonated amine group. nih.govresearchgate.net The cluster of serine residues in transmembrane helix V, including Ser192 and Ser196, also plays a role in polar contacts. nih.govunict.it

Characterization of Hydrogen Bonding and Hydrophobic Interactions

The binding of this compound within the orthosteric site involves a combination of hydrogen bonding and hydrophobic interactions. uc.ptplos.org These interactions contribute to the stability and specificity of the ligand-receptor complex.

Hydrogen bond interactions involving this compound have been observed with residues such as Asp110, Thr115, Ser192, and Ser196. nih.govuc.pt The interaction with Asp110 is particularly significant, forming a key polar contact with the ligand's basic nitrogen. nih.govresearchgate.net

Hydrophobic interactions are also crucial for the binding of this compound. These interactions occur with residues like Val111, Ile183, Phe345, Phe346, Trp342, His349, Thr369, and Tyr373. nih.govuc.pt These residues, often located in the transmembrane helices lining the binding pocket, provide a lipophilic environment that complements the hydrophobic portions of the this compound molecule. plos.org

The interplay between these hydrogen bonding and hydrophobic interactions dictates the precise orientation and binding affinity of this compound within the D3 receptor orthosteric site.

Allosteric Modulation and Secondary Binding Pocket Interactions

Beyond the orthosteric site, the dopamine D3 receptor also possesses allosteric sites, including a secondary binding pocket. mdpi.comresearchgate.net Allosteric modulation involves ligands binding to these sites and inducing conformational changes that affect the receptor's affinity or efficacy for orthosteric ligands. mdpi.com

Research suggests that this compound, specifically the trans isomer (trans-8-OH-PBZI), can induce biased signaling through allosteric interactions formed within the secondary binding pocket of the D3R. mdpi.comresearchgate.net This allosteric interaction is reported to increase functional selectivity. mdpi.com Bitopic ligands, which simultaneously target both orthosteric and allosteric sites, are being explored to achieve high affinity and trigger biased signaling. mdpi.com

While the orthosteric site is highly conserved among receptor subtypes, metastable or allosteric binding sites tend to be less conserved, offering potential avenues for developing subtype-selective ligands. mdpi.com

Ligand-Receptor Conformational Dynamics upon Binding

The binding of a ligand to a GPCR like the D3 receptor is not a static event but involves dynamic conformational changes in the receptor structure. mdpi.com These ligand-induced conformational dynamics are crucial for receptor activation and downstream signaling. uc.pt

Studies using molecular dynamics simulations have investigated the conformational changes induced by D3 receptor agonists, including isomers of this compound. researchgate.netnih.gov These simulations can reveal distinct conformational states adopted by the receptor upon binding of different ligands. researchgate.net

For instance, molecular dynamics studies have shown large shifts in transmembrane helix 4 of D3 receptor homology models when comparing the binding of a tolerance-inducing agonist (like PD128907) versus a non-tolerance inducing agonist (like cis-8-OH-PBZI). nih.gov This suggests that different agonists can stabilize distinct conformational states of the receptor. The ability of cis- and trans-8-OH-PBZI to differentially influence D3 receptor signaling properties, such as tolerance and slow response termination, is mediated by interactions with specific residues and is correlated with differential effects on agonist-induced conformational changes. nih.govnih.gov The mapping of residues contributing to these agonist-dependent conformational changes refines the understanding of the agonist-bound D3 receptor pharmacophore. nih.gov

The conformational dynamics upon ligand binding are intrinsically linked to the concept of biased signaling, where different ligands can preferentially activate distinct downstream signaling pathways. mdpi.comuc.pt The allosteric interactions of trans-8-OH-PBZI within the secondary binding pocket are believed to contribute to its biased signaling properties and increased functional selectivity. mdpi.comresearchgate.net

G Protein Coupled Receptor Signaling and Functional Selectivity

Agonist-Induced Dopamine (B1211576) D3 Receptor Activation Mechanisms

Dopamine D3 receptors are members of the D2-like family of dopamine receptors, which are primarily known to couple to inhibitory G proteins, specifically Gi/Go. uni.lureadthedocs.iouni-freiburg.deinvivochem.com Upon agonist binding, the activated D3R facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gα-GTP complex from the Gβγ dimer. Both the activated Gα subunit and the Gβγ dimer can then modulate various downstream effectors. Activation of D3 receptors has been shown to inhibit adenylyl cyclase activity, thereby decreasing intracellular cyclic AMP (cAMP) levels. uni.luuni-freiburg.decharchem.org Beyond the canonical cAMP pathway, D3R activation can also modulate ion channel function, including the inhibition of calcium channels and the activation of inwardly rectifying potassium (GIRK) channels. uni.lureadthedocs.ionih.gov Furthermore, D3R signaling can involve the activation of kinase pathways, notably the mitogen-activated protein kinase (MAPK) cascade. uni.lureadthedocs.iocharchem.org Agonist binding to the D3R induces conformational changes, particularly in the transmembrane helices and intracellular loops, which are critical for coupling with G proteins and initiating these diverse signaling events. readthedocs.io

Biased Signaling Pathways Elicited by 8-OH-Pbzi

The concept of biased agonism describes the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. readthedocs.ionih.gov Research indicates that this compound, particularly its isomers, can act as biased agonists at the dopamine D3 receptor. nih.govkingdraw.com

Studies involving this compound and related atypical D3 receptor agonists have highlighted their capacity to differentially activate downstream signaling cascades. While many D3R agonists activate both G protein-dependent and β-arrestin-mediated pathways, certain atypical agonists, including those whose development was informed by the pharmacophore of cis-8-OH-Pbzi, demonstrate a bias towards G protein signaling. nih.gov This G protein-biased signaling can lead to the activation of pathways such as the ERK1/2 cascade, with minimal or no recruitment of β-arrestin-2. nih.govnih.gov This differential activation profile contrasts with that of unbiased agonists, which engage both G protein and β-arrestin pathways. nih.govnih.gov

The biased signaling properties elicited by compounds like this compound have significant implications for functional selectivity at the D3 receptor. Functional selectivity refers to the phenomenon where different ligands binding to the same receptor can produce distinct functional outcomes by preferentially activating specific signaling pathways. nih.gov By favoring certain downstream cascades (e.g., G protein-mediated signaling) while potentially avoiding others (e.g., β-arrestin recruitment), biased agonists like trans-8-OH-Pbzi can increase functional selectivity. nih.gov This ability to selectively modulate specific signaling branches of the D3R holds potential therapeutic advantages, as it may allow for the dissociation of desired therapeutic effects mediated by one pathway from undesirable side effects mediated by another. nih.gov

Differential Activation of Downstream Signaling Cascades

Receptor Tolerance and Slow Response Termination Phenomena Induced by this compound

The dopamine D3 receptor is known to exhibit distinct regulatory properties, including agonist-induced tolerance and slow response termination (SRT), which are less prominent in the closely related D2 receptor. These phenomena are characterized by a diminished response upon prolonged or repeated agonist exposure and a delayed return to baseline signaling activity after agonist removal, respectively. Research has demonstrated that the induction of tolerance and SRT at the D3 receptor is ligand-dependent.

Importantly, studies comparing the effects of this compound isomers have revealed differential impacts on these regulatory properties. cis-8-OH-Pbzi has been identified as a D3 receptor agonist that does not induce the tolerance and SRT properties typically observed with other D3 agonists such as 7-OH-DPAT and pramipexole (B1678040). In contrast, trans-8-OH-Pbzi has been shown to elicit these tolerance and SRT phenomena at the D3 receptor. kingdraw.com This differential induction of tolerance and SRT by the isomers is mediated by their distinct interactions with specific amino acid residues within the D3 receptor, particularly in the sixth transmembrane helix and third extracellular loop. kingdraw.com

Modulation of G-protein Coupling and Dissociation by D3 Receptor Agonism

Agonist binding to the D3 receptor initiates the process of G-protein coupling and subsequent dissociation. As a D3 receptor agonist, this compound facilitates the interaction between the receptor and intracellular G proteins, primarily of the Gi/Go family. uni.lureadthedocs.iouni-freiburg.deinvivochem.com This coupling leads to the activation of the G protein and the dissociation of its subunits, which then go on to modulate downstream effectors. readthedocs.io The dynamic nature of G-protein coupling and dissociation is subject to modulation by various factors, including receptor phosphorylation by GPCR kinases (GRKs). GRK-mediated regulation can influence the stability of complexes involving the D3R, G proteins, and scaffolding proteins like filamin, thereby impacting the efficiency and duration of G protein signaling. While specific detailed studies on how this compound directly modulates the kinetics of G-protein coupling and dissociation were not extensively detailed in the search results, as a functional D3R agonist, it is understood to engage with the receptor's mechanisms for interacting with the Gi/Go protein.

Comparative Signaling Profiles of this compound Isomers

The cis and trans isomers of this compound exhibit distinct pharmacological profiles, particularly regarding their interaction with dopamine D3 and D2 receptors and the downstream signaling consequences. A key difference lies in their effect on D3 receptor tolerance and slow response termination, with the trans isomer inducing these phenomena while the cis isomer does not. kingdraw.com This functional difference is attributed to specific molecular interactions within the receptor binding site. kingdraw.com Beyond the D3 receptor, the isomers also show differential activity at dopamine D2 receptor subtypes. cis-8-OH-Pbzi acts as a partial agonist at the D2S receptor and a full agonist at the D2L receptor, whereas trans-8-OH-Pbzi is a full agonist at both D2S and D2L subtypes. kingdraw.com These variations in receptor activity and signaling properties between the isomers correlate with observed differences in their effects on agonist-induced locomotor activity in animal models. kingdraw.com The distinct profiles of these isomers make them valuable tools for dissecting the specific roles of D3 receptor signaling properties in various physiological and behavioral contexts.

| Property | cis-8-OH-Pbzi | trans-8-OH-Pbzi |

| D3 Receptor Tolerance Induction | No | Yes |

| D3 Receptor SRT Induction | No | Yes |

| D2S Receptor Activity | Partial Agonist | Full Agonist |

| D2L Receptor Activity | Full Agonist | Full Agonist |

| Biased Signaling at D3R | G-protein biased (atypical agonist) nih.gov | Induces biased signaling nih.gov |

| Functional Selectivity at D3R | Implied by biased signaling nih.gov | Increases functional selectivity nih.gov |

Computational and Structural Biology Approaches

Homology Modeling of Dopamine (B1211576) D2 and D3 Receptors in the Context of 8-OH-Pbzi Binding

Homology modeling plays a crucial role in studying the interaction of ligands like this compound with dopamine receptors, particularly when high-resolution experimental structures are unavailable or used as templates. Given the high sequence identity (78% in transmembrane domains) between human dopamine D2 and D3 receptors, homology modeling based on the crystal structure of one receptor can provide valuable insights into the structure of the other. nih.gov The availability of the crystal structure of the human dopamine D3 (hD3) receptor has been a significant advancement, serving as a powerful tool for structure-based drug discovery targeting D2-like ligands. nih.gov

Researchers have generated dopamine D2 and D3 receptor models using the hD3 receptor crystal structure as a template. nih.govresearchgate.netnih.gov These models are fundamental for subsequent computational studies aimed at understanding ligand binding and receptor activation. nih.govresearchgate.netnih.gov Homology modeling allows for the creation of three-dimensional representations of the receptors, providing a structural basis for investigating how this compound might interact with the binding site. nih.govresearchgate.netnih.gov

Molecular Dynamics Simulations for Receptor Refinement and Conformational Analysis

Molecular dynamics (MD) simulations are essential for refining homology models and analyzing the dynamic behavior and conformational changes of dopamine receptors upon ligand binding. nih.govresearchgate.netnih.gov After generating homology models of dopamine D2 and D3 receptors, MD simulations are employed to refine these structures, particularly within a simulated membrane environment, which is crucial for membrane-bound proteins like GPCRs. nih.govresearchgate.netnih.gov

MD simulations can differentiate the structures of homologous receptors like hD3 and hD2L, revealing structural deviations that occur in a membrane environment. nih.govplos.org Analysis of root mean square deviation (RMSD) of Cα atoms during MD simulations can illustrate the stability and conformational changes of the receptor models. plos.org These simulations provide insights into the dynamic nature of the binding pocket and how it might accommodate ligands like this compound. nih.govresearchgate.netnih.gov Furthermore, MD simulations can explore the structural and functional effects of various factors, such as electric fields, on dopamine-receptor complexes, contributing to a deeper understanding of receptor behavior. lboro.ac.uk

Ligand Docking Studies and Prediction of Binding Energies

Ligand docking studies are a key computational technique used to predict the preferred orientation (pose) and binding affinity of a ligand, such as this compound, within the binding site of a receptor. nih.govresearchgate.netnih.govdiva-portal.org Following the refinement of receptor models through MD simulations, docking calculations are performed to investigate potential interaction sites and estimate binding energies. nih.govresearchgate.netnih.gov

Studies have explicitly included cis-8-OH-PBZI among a set of D3 agonists docked into homology models of human D3 and D2L receptors that were optimized by MD simulations. nih.govplos.org Docking algorithms, such as AutoDock Vina and AutoDock 4.2, are commonly used for these predictions. nih.govresearchgate.net These studies aim to correlate predicted binding energies with experimental binding affinities (Ki values) to validate the computational models and docking protocols. nih.govresearchgate.netnih.gov For D3 agonists docked towards hD3 and hD2 receptors, predicted binding energies and experimental Ki values have been reported, allowing for the assessment of the models' ability to discriminate between ligands and receptor subtypes. plos.org

| Ligand | Predicted Binding Energy (hD3) (kcal/mol) | Predicted Binding Energy (hD2L) (kcal/mol) | Experimental Ki (hD3) (nM) | Experimental Ki (hD2L) (nM) |

| cis-8-OH-PBZI | - | - | 27.4 ± 3.1 nih.gov | - |

| Dopamine | -5.91 plos.org | -6.69 plos.org | 410 ± 50 plos.org | 110 ± 10 plos.org |

| 7-OH-DPAT | -8.54 plos.org | -8.38 plos.org | 2.0 ± 0.3 plos.org | 11 ± 1 plos.org |

| Pramipexole (B1678040) | -8.13 plos.org | -7.36 plos.org | 3.3 ± 0.3 plos.org | 250 ± 20 plos.org |

| Quinpirole | -7.78 plos.org | -7.20 plos.org | 10 ± 1 plos.org | 130 ± 10 plos.org |

| Ropinirole | -7.62 plos.org | -7.03 plos.org | 11 ± 1 plos.org | 240 ± 20 plos.org |

| Rotigotine | -8.09 plos.org | -7.33 plos.org | 1.3 ± 0.2 plos.org | 15 ± 2 plos.org |

| PD 128,907 | -8.35 plos.org | -7.62 plos.org | 0.6 ± 0.1 plos.org | 11 ± 1 plos.org |

Note: Predicted binding energies for cis-8-OH-PBZI were not explicitly provided in the referenced table, although it was included in the set of docked ligands.

Ligand-protein interaction analysis from docking studies can identify key residues involved in the binding of ligands like this compound to dopamine receptors. plos.org For D3-preferring agonists docked with AutoDock 4.2, details of ligand-protein interactions have been analyzed, providing insights into the molecular basis of receptor binding and selectivity. plos.org

Structure-Based Drug Design Principles Applied to this compound and Analogues

Structure-based drug design (SBDD) principles leverage the three-dimensional structure of the receptor to design or optimize ligands with desired binding properties. nih.govresearchgate.netnih.govdiva-portal.org The availability of dopamine receptor structures, particularly the hD3 crystal structure and homology models, is fundamental for applying SBDD to compounds like this compound and its analogues. nih.govresearchgate.netnih.gov

By understanding the interactions of this compound with the dopamine receptor binding site through docking and MD simulations, researchers can identify key structural features of the ligand and the receptor that contribute to binding affinity and selectivity. nih.govresearchgate.netnih.govplos.org This information can then guide the rational design of novel this compound analogues with improved pharmacological profiles. nih.govresearchgate.netnih.gov SBDD approaches, combined with ligand-based methods, are valuable for discovering selective dopaminergic ligands. nih.govresearchgate.netnih.gov For instance, a pharmacophore model based on the interactions of PBZI with the D3 receptor has been designed as an input for further studies. google.com

Site-Directed Mutagenesis Studies Guided by Computational Data

Site-directed mutagenesis is an experimental technique used to alter specific amino acid residues in a receptor protein to investigate their role in ligand binding and receptor function. Computational data, such as insights gained from homology modeling, MD simulations, and docking studies regarding key interacting residues, can guide the design of site-directed mutagenesis experiments. nih.govresearchgate.net

While the provided search results mention site-directed mutagenesis studies in the context of dopamine receptors and their interactions with ligands nih.govresearchgate.netnih.gov, specific instances where computational data on this compound directly guided mutagenesis experiments were not explicitly detailed. However, the general principle applies: computational predictions about critical binding site residues for this compound could inform which residues to mutate to experimentally validate their importance in binding and activity. Studies using chimeric D3-D2 receptors and site-directed mutagenesis have investigated the role of specific residues, such as C147 and D187 in the D3 receptor, in properties like agonist-induced tolerance, with compounds like cis-8-OH-PBZI being used as agonists in such studies. nih.gov

Virtual Screening Methodologies for Novel Ligands

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential new ligands for a target receptor. researchgate.netdiva-portal.orgmdpi.comnih.gov Structure-based VS methodologies, often employing molecular docking, can be applied to dopamine receptor models to find novel compounds with predicted binding characteristics similar to or improved over known ligands like this compound. researchgate.netdiva-portal.orgmdpi.comnih.gov

Pharmacological and Neurobiological Investigations of 8 Oh Pbzi Action

In Vivo Studies of Central Nervous System Effects

In vivo studies in rats and mice have provided insights into the central nervous system effects of 8-OH-Pbzi, highlighting its influence on neuronal activity and neurotransmitter systems.

Induction of Fos Expression in Rat Brain Regions

Cis-8-OH-Pbzi has been shown to increase Fos expression in specific regions of the rat brain. Studies have indicated that this compound potently induces Fos protein immunoreactivity in the medial prefrontal cortex and the shell region of the nucleus accumbens. nih.gov Fos expression in the motor dorsolateral striatum was found to be only marginal, suggesting a selective action within limbic areas. nih.gov The increase in Fos in the medial prefrontal cortex may indicate an action at D4 receptors, given the low density of D3 receptors in this area. nih.gov

Data regarding Fos expression in rat brain regions following cis-8-OH-Pbzi administration:

| Brain Region | Fos Expression Level | Notes | Source |

| Medial Prefrontal Cortex | Potently increased | Suggests action potentially at D4Rs | nih.govnih.gov |

| Nucleus Accumbens (shell) | Potently increased | Indicates selective limbic site of action | nih.gov |

| Dorsolateral Striatum | Marginally increased | Motor region | nih.gov |

In Vitro and Ex Vivo Functional Assays

In vitro and ex vivo assays have been employed to characterize the functional properties of this compound, particularly its interaction with dopamine (B1211576) receptors. Cis-8-OH-Pbzi has demonstrated preference for the dopamine D3 receptor in vitro. nih.gov Evidence of its dopamine agonist activity has been obtained by measuring dose-dependent increases in extracellular acidification rates and decreases in cAMP synthesis in vitro. nih.gov

Binding affinity data for cis-8-OH-Pbzi at cloned human dopamine receptor subtypes:

| Receptor Subtype | Ki Value (nM) | Affinity Relative to D3R | Source |

| D3 | 27.4 ± 3.1 | 1-fold | nih.gov |

| D1A | >27.4 | 775-fold lower | nih.gov |

| D5 | >27.4 | 550-fold lower | nih.gov |

| D2s | >27.4 | 90-fold lower | nih.gov |

| D4 | >27.4 | 10-fold lower | nih.gov |

These in vitro findings support the classification of cis-8-OH-Pbzi as having preference for the dopamine D3 receptor. nih.gov

Mechanistic Studies of Receptor-Mediated Behavioral Responses

Mechanistic studies have sought to understand how this compound's actions at dopamine receptors translate into observable behavioral effects. These investigations often involve analyzing spontaneous locomotor activity and evaluating responses in specific behavioral paradigms.

Analysis of Spontaneous Locomotor Activity

Cis-8-OH-Pbzi has been observed to inhibit spontaneous locomotor activity in mice. nih.govuni-freiburg.de This inhibitory effect was found to be antagonized by the dopamine D3 receptor antagonist U99194A, suggesting that the reduction in locomotor activity is mediated, at least in part, through the activation of dopamine D3 receptors. nih.govuni-freiburg.de

Synthetic Methodologies and Structure Activity Relationships

Chemical Synthesis Strategies for the Benz[e]indole Core of 8-OH-Pbzi

The benz[e]indole core, a tetracyclic structure, is a key component of this compound. While specific detailed synthetic routes for this compound itself were not extensively detailed in the search results beyond its identification as a constrained dopaminergic compound and a benz[e]indole derivative, general strategies for synthesizing the benz[e]indole ring system are relevant.

One common method for synthesizing indole (B1671886) derivatives, which can be adapted for the benz[e]indole core, is the Fischer indole synthesis. This reaction typically involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. For instance, the reaction of 2-naphthylhydrazine with isopropyl methyl ketone in an aqueous acetic medium has been reported to yield 1,1,2-trimethyl-benz[e]indole. google.com This suggests that appropriately substituted naphthylhydrazines and ketones could be employed to construct the benz[e]indole framework present in this compound.

Another approach to constructing the benz[e]indole system involves the electrophilic cyclization of aryldiacetylenes. researchgate.net Additionally, a two-step synthesis of 2,3-dihydrobenzo[e]indole derivatives starting from 1H-1,2,3-triazoles has been developed, utilizing a domino transannulation/sulfonamidovinylation sequence followed by SEAr cyclization. nih.gov These methods highlight the diverse chemical strategies available for accessing the core structure of this compound.

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of analogues of bioactive compounds like this compound are crucial for understanding structure-activity relationships and developing new ligands with improved properties. This compound is recognized as a potent and selective agonist for the dopamine (B1211576) D3 receptor. wikipedia.org Its structure, described as cis-8-hydroxy-3-(n-propyl)-1,2,3a,4,5,9b-hexahydro-1H-benz[e]indole, has served as a template for the design of related compounds. nih.gov

Studies have utilized the pharmacophore of cis-8-OH-Pbzi as a template in in silico screening methods, such as the hybrid structure based (HSB) method, to identify potential new D3 receptor agonists. nih.gov, google.com This involves using the known binding characteristics of this compound to computationally search for molecules with similar predicted interactions with the D3 receptor.

The synthesis of analogues often involves modifying different parts of the core structure or introducing various substituents to probe their impact on receptor binding and activity. While specific synthetic details for a wide range of this compound analogues were not detailed in the provided search results, the general principle involves targeted chemical synthesis based on structural hypotheses derived from known active compounds and computational modeling. For example, the synthesis of SK609 and its analogues, identified through screening using the cis-8-OH-PBZI pharmacophore, involved exploring different synthetic routes, such as alkylation/deacylation cascades and reductive amination. nih.gov

Impact of Stereochemistry on Receptor Activity (Cis- and Trans- Isomers)

Stereochemistry plays a significant role in the interaction of chiral molecules with biological targets like receptors. This compound exists as cis and trans isomers due to the presence of chiral centers. The cis isomer, cis-8-OH-PBZI, has been specifically identified and studied for its activity at dopamine receptors. wikipedia.org, nih.gov

Research has shown that cis-8-OH-PBZI is a preferential dopamine D3 receptor agonist. nih.gov In vitro studies evaluating its affinity and selectivity at cloned human dopamine receptor subtypes demonstrated that cis-8-OH-PBZI had a significantly higher affinity for the D3 receptor compared to D1A, D5, D2s, and D4 receptors. nih.gov The Ki value for binding to the D3 receptor was reported as 27.4 ± 3.1 nM, while affinities for other subtypes were considerably lower (e.g., 775-fold lower for D1A, 90-fold lower for D2s). nih.gov

While the search results specifically highlight the activity of the cis isomer as a D3 agonist, the mention of both cis-(+/-)-8-OH-PBZI and trans-(+/-)-8-OH-PBZI being prepared for studies implies that the stereochemical differences are investigated. researchgate.net Although detailed comparative data on the receptor activity of the trans isomer were not extensively provided in these results, the emphasis on the cis form's preferential D3 agonism underscores the importance of stereochemistry for the observed pharmacological profile. Differences in stereochemistry can lead to distinct binding modes and efficacy at the receptor.

Quantitative Structure-Activity Relationship (QSAR) Studies for D3 Receptor Agonism

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that relate chemical structure to biological activity, allowing for the prediction of activity for new compounds. While a specific detailed QSAR model for this compound and its D3 receptor agonism was not fully elaborated in the provided snippets, the concept of SAR and its application in the context of D3 receptor ligands were mentioned.

Structure-activity relationships are fundamental in predicting biological activity from molecular structure, recognizing that similar compounds may exhibit similar properties. collaborativedrug.com This principle is applied in drug discovery to guide the design and selection of new compounds. collaborativedrug.com

In the context of dopamine receptors, including D3, SAR studies are employed to understand which structural features are important for binding affinity and functional activity. neurotree.org, uc.pt Computational approaches, such as docking studies and potentially QSAR, are used to investigate the interactions between ligands and the receptor binding site. researchgate.net For instance, docking studies with the human D3 receptor crystal structure have been performed with D3 agonists, including cis-8-OH-PBZI, to correlate predicted binding energies with experimental Ki values. nih.gov, researchgate.net

Although a complete QSAR model equation was not found, the use of computational methods and the investigation of structural elements influencing D3 receptor binding and agonism, as seen in the design and evaluation of analogues based on the this compound pharmacophore, are indicative of the application of QSAR principles in this area of research. nih.gov, google.com

Compound Names and PubChem CIDs

Advanced Research Perspectives and Future Directions

8-OH-Pbzi as a Tool for Elucidating Complex GPCR Allosteric Mechanisms

G protein-coupled receptors (GPCRs), including the D3 receptor, are a major class of drug targets due to their involvement in a wide array of physiological processes researchgate.netnih.gov. While traditional drug discovery has focused on ligands binding to the orthosteric site (where endogenous ligands bind), the study of allosteric modulation has gained significant attention nih.gov. Allosteric modulators bind to distinct sites on the receptor and can influence the binding and efficacy of orthosteric ligands, offering potential advantages such as improved selectivity and the ability to fine-tune receptor activity nih.gov.

This compound, particularly its trans isomer, has been reported to induce biased signaling through allosteric interactions within the secondary binding pocket of the D3 receptor researchgate.netmdpi.comresearchgate.net. This property makes this compound a valuable tool for investigating the complexities of GPCR allostery. Biased signaling refers to the ability of a ligand to selectively activate certain downstream signaling pathways over others upon binding to a receptor mdpi.combiorxiv.org. By studying how this compound engages the D3R and promotes biased signaling, researchers can gain deeper insights into the conformational changes within the receptor that dictate pathway preference. This understanding is crucial for the rational design of future allosteric modulators with tailored signaling profiles, potentially leading to therapeutics with improved efficacy and reduced side effects mdpi.combiorxiv.org. Research utilizing this compound can help delineate the structural determinants within the D3R responsible for coupling to different intracellular signaling molecules, such as G proteins and β-arrestin mdpi.comnih.gov.

Contribution to Understanding D3 Receptor Role in Neurobiological Processes

The dopamine (B1211576) D3 receptor is predominantly expressed in the limbic areas of the brain, regions associated with cognitive and emotional functions nih.gov. Its specific localization suggests a significant role in various neurobiological processes, including reward, motivation, and the modulation of motor activity nih.govnih.gov. This compound, as a selective D3 receptor agonist, has been instrumental in studying these roles.

Studies using this compound in animal models have demonstrated its ability to induce limbic Fos expression, a marker of neuronal activity, in regions like the nucleus accumbens and medial prefrontal cortex nih.govnih.gov. This provides evidence for the engagement of D3 receptors in these brain areas following this compound administration. While this compound shows high selectivity for D3R over D2R, some effects in the medial prefrontal cortex might involve D4 receptors due to their presence in this region nih.gov.

Furthermore, research with D3R-preferring agonists like this compound contributes to understanding the complex behavioral effects mediated by D3Rs. Studies have investigated the impact of D3 agonists and antagonists on locomotion and their potential in models of neurological and psychiatric disorders nih.govwikipedia.org. For instance, D3-preferring agonists have shown biphasic effects on locomotion, with low doses decreasing activity and higher doses initially decreasing then increasing it nih.gov. The use of selective tools like this compound is vital for dissecting the specific contributions of D3Rs from other dopamine receptor subtypes to these complex behaviors and neurobiological circuits.

Strategies for Developing Next-Generation D3 Receptor Ligands with Tailored Functional Properties

The development of D3 receptor-selective ligands is challenging due to the high sequence homology between D3R and the D2 receptor subtype nih.gov. However, the potential therapeutic benefits of targeting D3Rs in various neurological and psychiatric conditions, such as schizophrenia, Parkinson's disease, and addiction, drive the need for novel ligand design strategies researchgate.netnih.gov. This compound's properties, particularly its biased signaling, inform these strategies.

Future efforts in developing next-generation D3R ligands are focusing on several key areas:

Improving Selectivity: Designing compounds with enhanced selectivity for D3R over other dopamine receptors, especially D2R, remains a primary goal to minimize off-target effects nih.gov.

Tailoring Functional Selectivity (Biased Signaling): Leveraging the concept of biased signaling, as observed with trans-8-OH-Pbzi, to develop ligands that preferentially activate specific downstream pathways associated with therapeutic benefits while avoiding pathways linked to adverse effects mdpi.combiorxiv.org. This involves understanding the structural basis of biased signaling and designing ligands that stabilize specific receptor conformations.

Exploring Allosteric and Bitopic Ligands: Moving beyond orthosteric ligands to develop allosteric modulators or bitopic ligands that interact with both orthosteric and allosteric sites researchgate.netnih.gov. These ligands can offer improved selectivity and unique pharmacological properties. The allosteric interactions of this compound within the D3R secondary binding pocket provide a foundation for designing such ligands researchgate.netmdpi.com.

Structure-Based Drug Design: Utilizing structural information, including crystal structures and homology models of the D3 receptor, in conjunction with computational techniques like molecular dynamics simulations and docking studies, to guide the design of novel ligands with predicted binding affinities and functional properties unict.itresearchgate.net.

The understanding gained from studying the interactions of compounds like this compound with the D3 receptor is directly applicable to these advanced ligand design strategies, aiming to create safer and more effective therapeutics targeting the D3 system nih.gov.

Integration of Multi-Omics Data in Comprehensive this compound Research

Comprehensive research into the effects and mechanisms of compounds like this compound is increasingly benefiting from the integration of multi-omics data nih.govlizard.biofrontiersin.org. Multi-omics approaches combine data from different high-throughput molecular profiling technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more holistic view of biological systems lizard.bio.

Identifying Molecular Signatures: Multi-omics can help identify the complete molecular signatures associated with this compound administration, including changes in gene expression, protein levels, and metabolic profiles in specific brain regions or cell types nih.govfrontiersin.org. This can reveal previously unknown pathways or networks influenced by D3 receptor activation.

Understanding Downstream Effects: By examining transcriptomic and proteomic data, researchers can gain a deeper understanding of the downstream signaling cascades and cellular processes modulated by this compound-mediated D3 receptor activation, including biased signaling pathways nih.govlizard.bio.

Identifying Biomarkers: Multi-omics analysis can potentially identify biomarkers that predict responsiveness to D3-targeted compounds or indicate the engagement of specific D3R-mediated pathways frontiersin.org.

Investigating Genetic Influences: Integrating genomic data can help explore how genetic variations might influence D3 receptor expression, function, or responsiveness to ligands like this compound wikipedia.org.

Q & A

Q. What are the primary methodologies for characterizing the chemical structure and purity of 8-OH-Pbzi in initial studies?

To establish structural identity and purity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection. For novel compounds, provide full spectral data and compare retention times with known standards. Validate purity via elemental analysis or quantitative NMR (qNMR) . For reproducibility, document solvent systems, instrument parameters, and calibration protocols in supplementary materials .

Q. How should researchers design initial bioactivity assays for this compound to ensure statistical rigor?

Adopt a tiered approach:

- In vitro screening : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive/negative controls.

- Dose-response curves : Include at least five concentrations in triplicate to calculate IC₅₀/EC₅₀ values.

- Power analysis : Predefine sample sizes using pilot data to ensure adequate statistical power (e.g., α=0.05, β=0.2) .

- Blinding : Randomize plate layouts to minimize observer bias .

Q. What are the best practices for ensuring batch-to-batch consistency in this compound synthesis?

- Process validation : Monitor reaction parameters (temperature, pH, stirring rate) in real time using process analytical technology (PAT).

- Quality control : Compare each batch’s NMR/HPLC profiles to a reference standard. Use multivariate analysis (e.g., PCA) to detect subtle variations .

- Documentation : Record deviations and corrective actions in a synthesis log for audit trails .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Triangulation : Cross-validate findings using orthogonal methods (e.g., pharmacokinetic profiling to assess bioavailability, metabolite identification via LC-MS/MS) .

- Experimental refinement : Replicate in vivo studies under controlled conditions (e.g., standardized diets, genetic backgrounds).

- Meta-analysis : Compare results with structurally analogous compounds to identify confounding factors (e.g., protein binding, tissue penetration) .

Q. What strategies optimize this compound’s synthetic route for scalability while maintaining yield and purity?

- DoE (Design of Experiments) : Use factorial designs to test variables (catalyst loading, solvent ratio) and identify critical process parameters.

- Green chemistry principles : Substitute hazardous solvents (e.g., DCM) with safer alternatives (e.g., cyclopentyl methyl ether) to improve sustainability.

- In-line purification : Integrate techniques like continuous flow chromatography to reduce intermediate handling .

Q. How should researchers address discrepancies in this compound’s mechanistic data across different experimental models?

- Mechanistic deconvolution : Combine genetic (e.g., CRISPR knockouts) and pharmacological (e.g., selective inhibitors) tools to isolate pathways.

- Cross-model validation : Test hypotheses in complementary systems (e.g., primary cells, organoids, transgenic animals).

- Data reconciliation : Apply Bayesian statistics to weigh evidence quality and update probability models iteratively .

Q. What frameworks are recommended for integrating multi-omics data (e.g., transcriptomics, metabolomics) into this compound’s mechanism-of-action studies?

- Systems biology pipelines : Use tools like weighted gene co-expression network analysis (WGCNA) or pathway enrichment (KEGG, Reactome) to identify convergent pathways.

- Multi-omics integration : Apply machine learning (e.g., random forests, neural networks) to link molecular signatures to phenotypic outcomes.

- Data transparency : Deposit raw datasets in public repositories (e.g., GEO, MetaboLights) with standardized metadata .

Methodological Pitfalls and Solutions

Q. How can researchers mitigate false positives in this compound’s high-throughput screening (HTS) data?

- Counter-screens : Test hits against orthogonal targets or interference-prone assays (e.g., fluorescence quenching, aggregation-based artifacts).

- Hit validation : Use biophysical methods (e.g., surface plasmon resonance, thermal shift assays) to confirm direct binding.

- Statistical thresholds : Apply stricter significance criteria (e.g., Benjamini-Hochberg correction) for HTS data .

Q. What are the key considerations for ensuring reproducibility in this compound’s preclinical studies?

- ARRIVE guidelines : Adhere to reporting standards for animal studies, including randomization, blinding, and sample size justification.

- Reagent validation : Authenticate cell lines and verify antibody specificity via knockout controls.

- Data sharing : Publish raw datasets, analysis code, and detailed protocols in open-access platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.